7,8,3',4'-Tetrahydroxyisoflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

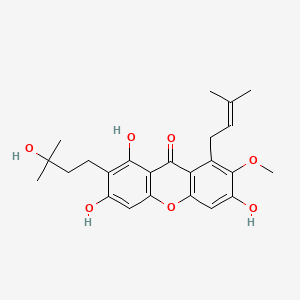

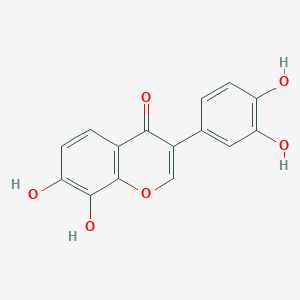

7,8,3’,4’-Tetrahydroxyisoflavone is a polyhydroxylated isoflavone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups attached to the isoflavone skeleton, specifically at the 7, 8, 3’, and 4’ positions. Isoflavones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,3’,4’-Tetrahydroxyisoflavone can be achieved through various synthetic routes. One common method involves the biotransformation of genistein and glycosides using the fungus Aspergillus aculeatus. This process involves the use of high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to identify and confirm the chemical structure of the product .

Industrial Production Methods: Industrial production of 7,8,3’,4’-Tetrahydroxyisoflavone typically involves the bioconversion of plant-derived compounds. For example, fructus sophorae can be bioconverted into 7,8,3’,4’-Tetrahydroxyisoflavone using Aspergillus aculeatus. This method yields a high purity product (96%) and is efficient, producing 120 mg of the compound from 20 g of fructus sophorae in 96 hours .

Chemical Reactions Analysis

Types of Reactions: 7,8,3’,4’-Tetrahydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 7,8,3’,4’-Tetrahydroxyisoflavone.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

7,8,3’,4’-Tetrahydroxyisoflavone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of polyhydroxylated isoflavones.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological processes.

Medicine: Research has shown potential anticancer, anti-inflammatory, and cardioprotective effects, making it a candidate for drug development.

Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products

Mechanism of Action

The mechanism of action of 7,8,3’,4’-Tetrahydroxyisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways

Comparison with Similar Compounds

7,3’,4’-Trihydroxyisoflavone: This compound is a major metabolite of daidzein and has similar antioxidant and anticancer properties.

7,8,4’-Trihydroxyisoflavone: Known for its anti-inflammatory and cardioprotective effects.

Uniqueness: 7,8,3’,4’-Tetrahydroxyisoflavone is unique due to the specific arrangement of its hydroxyl groups, which confer distinct biological activities and reactivity compared to other isoflavones. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOBWBRUROXCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341606 |

Source

|

| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176786-87-1 |

Source

|

| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

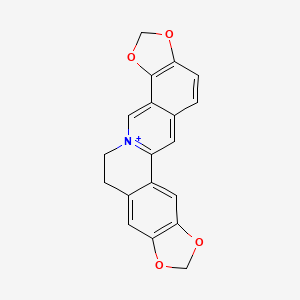

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)

![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)